4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE
Description
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE is a complex organic compound that features a unique imidazolidine core substituted with benzenesulfonyl and methylbenzenesulfonyl groups
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)-3-(4-methylphenyl)sulfonylimidazolidin-2-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-19-9-15-23(16-10-19)33(30,31)27-18-17-26(32(28,29)22-7-5-4-6-8-22)24(27)20-11-13-21(14-12-20)25(2)3/h4-16,24H,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDARGBDUZZGLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE typically involves multiple steps, starting with the preparation of the imidazolidine core. This is followed by the introduction of benzenesulfonyl and methylbenzenesulfonyl groups through electrophilic aromatic substitution reactions. The final step involves the N,N-dimethylation of the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Methylsulfonyl)benzenesulfonyl chloride
- Benzenesulfonyl isocyanate, 4-methyl-
Uniqueness
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-N,N-DIMETHYLANILINE is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and methylbenzenesulfonyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
